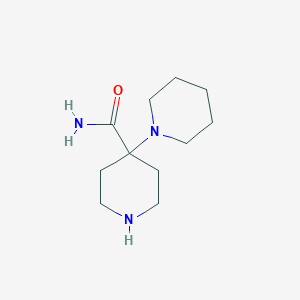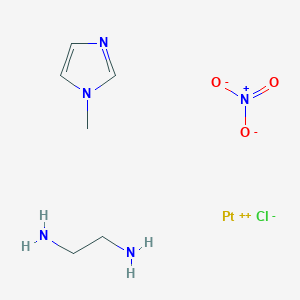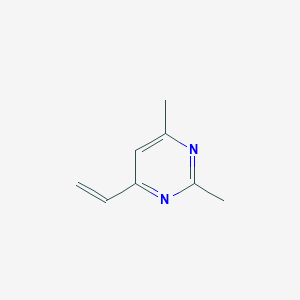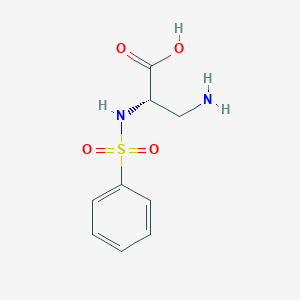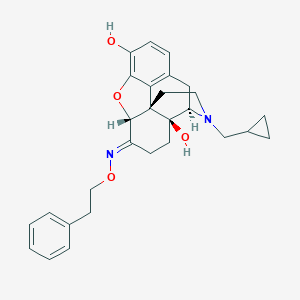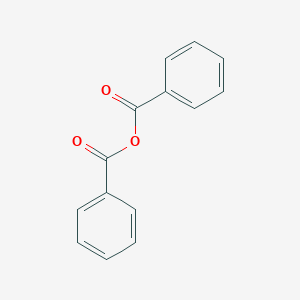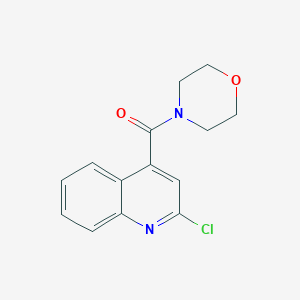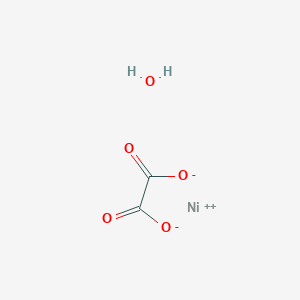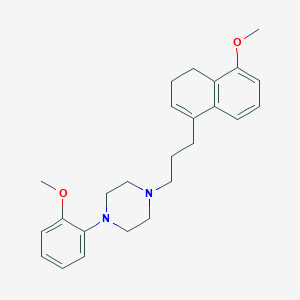
4-(3-(1,2-Dihydro-8-methoxynaphthalen-4-yl)-n-propyl)-1-(2-pyridyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-(1,2-Dihydro-8-methoxynaphthalen-4-yl)-n-propyl)-1-(2-pyridyl)piperazine is a chemical compound that is widely used in scientific research due to its unique properties. It is a piperazine derivative that has been extensively studied for its potential applications in various fields of research.
Mechanism Of Action
The mechanism of action of 4-(3-(1,2-Dihydro-8-methoxynaphthalen-4-yl)-n-propyl)-1-(2-pyridyl)piperazine is not fully understood. However, it is believed to act as a serotonin and dopamine receptor agonist, which may contribute to its antidepressant and anxiolytic effects. It has also been found to inhibit the reuptake of serotonin and norepinephrine, which may contribute to its antipsychotic effects.
Biochemical And Physiological Effects
4-(3-(1,2-Dihydro-8-methoxynaphthalen-4-yl)-n-propyl)-1-(2-pyridyl)piperazine has been found to have a wide range of biochemical and physiological effects. It has been shown to increase the levels of serotonin and dopamine in the brain, which may contribute to its antidepressant and anxiolytic effects. It has also been found to decrease the levels of glutamate and increase the levels of GABA, which may contribute to its antipsychotic effects.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 4-(3-(1,2-Dihydro-8-methoxynaphthalen-4-yl)-n-propyl)-1-(2-pyridyl)piperazine in lab experiments is its unique pharmacological profile. It has been found to have a wide range of pharmacological activities, which makes it a valuable tool for studying various biological processes. However, one of the limitations of using this compound is its complex synthesis method, which may limit its availability and increase its cost.
Future Directions
There are several future directions for research on 4-(3-(1,2-Dihydro-8-methoxynaphthalen-4-yl)-n-propyl)-1-(2-pyridyl)piperazine. One of the main areas of research is the development of more efficient synthesis methods that can increase the availability and reduce the cost of this compound. Another area of research is the study of its potential applications in the treatment of neurological disorders, such as Parkinson's disease and schizophrenia. Additionally, further research is needed to fully understand its mechanism of action and its potential side effects.
Synthesis Methods
The synthesis of 4-(3-(1,2-Dihydro-8-methoxynaphthalen-4-yl)-n-propyl)-1-(2-pyridyl)piperazine is a complex process that involves several steps. The first step involves the synthesis of 1-(2-pyridyl)piperazine, which is then reacted with 3-(1,2-Dihydro-8-methoxynaphthalen-4-yl)propanal to form the intermediate compound. The intermediate compound is then reacted with n-propylamine to form the final product.
Scientific Research Applications
4-(3-(1,2-Dihydro-8-methoxynaphthalen-4-yl)-n-propyl)-1-(2-pyridyl)piperazine has been extensively studied for its potential applications in various fields of research. It has been found to have a wide range of pharmacological activities, including antidepressant, anxiolytic, and antipsychotic effects. It has also been studied for its potential use in the treatment of Parkinson's disease and other neurological disorders.
properties
CAS RN |
153526-67-1 |
|---|---|
Product Name |
4-(3-(1,2-Dihydro-8-methoxynaphthalen-4-yl)-n-propyl)-1-(2-pyridyl)piperazine |
Molecular Formula |
C25H32N2O2 |
Molecular Weight |
392.5 g/mol |
IUPAC Name |
1-[3-(5-methoxy-3,4-dihydronaphthalen-1-yl)propyl]-4-(2-methoxyphenyl)piperazine |
InChI |
InChI=1S/C25H32N2O2/c1-28-24-14-6-10-21-20(8-5-11-22(21)24)9-7-15-26-16-18-27(19-17-26)23-12-3-4-13-25(23)29-2/h3-4,6,8,10,12-14H,5,7,9,11,15-19H2,1-2H3 |
InChI Key |
GNEXYDKXZDQGAN-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCCC3=CCCC4=C3C=CC=C4OC |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCCC3=CCCC4=C3C=CC=C4OC |
Other CAS RN |
153526-67-1 |
synonyms |
4-(3-(1,2-dihydro-8-methoxynaphthalen-4-yl)-n-propyl)-1-(2-pyridyl)piperazine MNPPP |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



